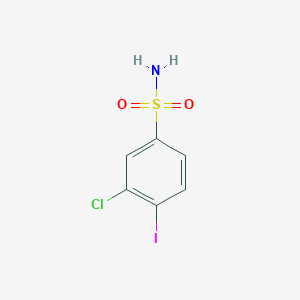
3-Chloro-4-iodobenzenesulfonamide
Cat. No. B8608149
M. Wt: 317.53 g/mol
InChI Key: IODOXCBQCRXWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08158820B2
Procedure details


A solution of sodium nitrite (3.27 g) in water was added dropwise over 1 h to a stirred solution of 3-chloro-4-iodoaniline (10.0 g) in a mixture of THF (120 ml) and concentrated hydrochloric acid (50 ml) at −5 to −1° C. Magnesium chloride (6.39 g) was then added and the resulting mixture poured into a stirred solution of acetic acid (50 ml) saturated with sulfur dioxide and containing cuprous chloride (2.14 g). After heating at 34° C. for 30 min, the mixture was poured into brine, extracted with EtOAc, washed with aqueous sodium bicarbonate and brine, dried (MgSO4) and evaporated. The residue was dissolved in THF (100 ml), 0.880 ammonia (100 ml) added and stirred for 2 h. The mixture was diluted with brine, extracted with EtOAc, washed with brine, dried (MgSO4) and evaporated. The residue was treated with isohexane/ether (4:1) and filtered to give the subtitle compound. Yield 5.67 g.








[Compound]
Name
cuprous chloride
Quantity
2.14 g
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[Cl:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][C:12]=1[I:13])N.Cl.[Cl-].[Mg+2].[Cl-].[S:18](=[O:20])=[O:19]>O.C1COCC1.[Cl-].[Na+].O.C(O)(=O)C>[Cl:5][C:6]1[CH:7]=[C:8]([S:18]([NH2:1])(=[O:20])=[O:19])[CH:10]=[CH:11][C:12]=1[I:13] |f:0.1,4.5.6,10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
3.27 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=CC1I
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
6.39 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Step Four
[Compound]
|
Name
|
cuprous chloride
|
|
Quantity
|
2.14 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
34 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous sodium bicarbonate and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in THF (100 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
0.880 ammonia (100 ml) added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with brine
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with isohexane/ether (4:1)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

